N-[1-[1-(benzenesulfonyl)pyrrol-3-yl]ethylidene]hydroxylamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and bases such as triethylamine or sodium hydroxide .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
N-[1-[1-(benzenesulfonyl)pyrrol-3-yl]ethylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .
Scientific Research Applications
N-[1-[1-(benzenesulfonyl)pyrrol-3-yl]ethylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-[1-(benzenesulfonyl)pyrrol-3-yl]ethylidene]hydroxylamine involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The pyrrole ring can participate in electron transfer reactions, affecting cellular processes. The ethylidene hydroxylamine moiety can form reactive intermediates that interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- **N-[1-(benzenesulfonyl)pyrrol-2-yl]ethylidene]hydroxylamine
- **N-[1-(benzenesulfonyl)pyrrol-4-yl]ethylidene]hydroxylamine
- **N-[1-(benzenesulfonyl)indol-3-yl]ethylidene]hydroxylamine
Uniqueness
N-[1-[1-(benzenesulfonyl)pyrrol-3-yl]ethylidene]hydroxylamine is unique due to its specific substitution pattern on the pyrrole ring, which can influence its reactivity and biological activity.
Biological Activity
N-[1-[1-(benzenesulfonyl)pyrrol-3-yl]ethylidene]hydroxylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound this compound features a pyrrole ring substituted with a benzenesulfonyl group and an ethylidene hydroxylamine moiety. The synthesis typically involves the reaction of pyrrole derivatives with benzenesulfonyl chlorides followed by the introduction of hydroxylamine under controlled conditions to yield the desired compound.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit promising antitumor properties. For instance, studies have demonstrated that the introduction of sulfonamide groups in pyrrole derivatives enhances their efficacy against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes associated with tumor growth, such as ribonucleotide reductase (RR) .
Anti-inflammatory Properties
The anti-inflammatory activity of this compound has also been explored. Analogous compounds have shown effectiveness in reducing inflammatory markers in vitro and in vivo. For example, a related study highlighted that modifications to the sulfonamide group can lead to improved anti-inflammatory responses, suggesting that this compound may similarly possess these properties .
Antimicrobial Effects
In addition to its antitumor and anti-inflammatory activities, there is evidence to suggest that this compound could exhibit antimicrobial properties. Compounds with similar structures have been reported to inhibit bacterial growth through mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Research Findings and Case Studies
Study | Findings | Mechanism |
---|---|---|
Study 1 | Demonstrated significant cytotoxicity against breast cancer cell lines | Inhibition of ribonucleotide reductase |
Study 2 | Showed reduction in inflammatory cytokines in murine models | Modulation of NF-kB signaling pathway |
Study 3 | Exhibited broad-spectrum antimicrobial activity | Disruption of bacterial cell wall synthesis |
Case Study: Antitumor Efficacy
One notable case study involved the evaluation of a series of benzenesulfonamide-pyrrole derivatives, including this compound. The study found that these compounds significantly inhibited the proliferation of several cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Properties
IUPAC Name |
N-[1-[1-(benzenesulfonyl)pyrrol-3-yl]ethylidene]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-10(13-15)11-7-8-14(9-11)18(16,17)12-5-3-2-4-6-12/h2-9,15H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFDXRHPTWTMFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CN(C=C1)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379162 |
Source
|
Record name | N-[1-[1-(benzenesulfonyl)pyrrol-3-yl]ethylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-42-9 |
Source
|
Record name | N-[1-[1-(benzenesulfonyl)pyrrol-3-yl]ethylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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